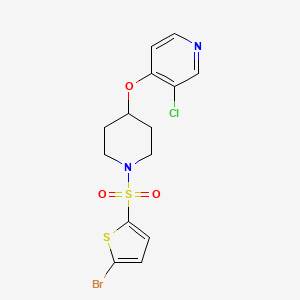

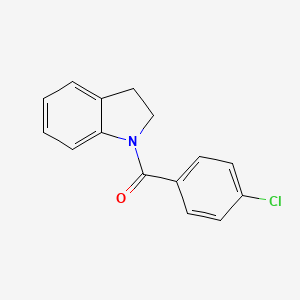

![molecular formula C19H25N5OS B2828349 2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898346-52-6](/img/structure/B2828349.png)

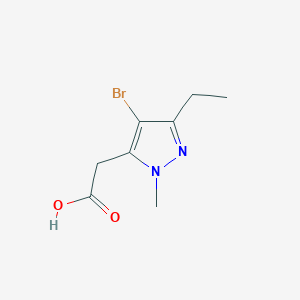

2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Ethyl-5-((4-methylpiperazin-1-yl)(m-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5OS and its molecular weight is 371.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Microwave-Assisted Synthesis and Biological Activities

Microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties with structures akin to the compound of interest. These synthesized compounds were evaluated for their antimicrobial, antilipase, and antiurease activities, showcasing moderate to good antimicrobial activity against various microorganisms, with specific compounds exhibiting notable antiurease and antilipase activities (Başoğlu et al., 2013).

Synthesis and Evaluation of Antimicrobial Agents

Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. This research suggests the potential of such compounds in developing new antimicrobial agents, indicating the broad-spectrum applicability of related chemical structures in combating infectious diseases (Patel, Kumari, & Patel, 2012).

Anti-Inflammatory and Oxidative Stress Mitigation

Compounds with thiazolo[3,2-b]-1,2,4-triazole cores have been explored for their anti-inflammatory activities and their potential to mitigate oxidative stress induced by ethanol in mouse models. Such studies highlight the therapeutic potential of these compounds in managing inflammation and oxidative stress-related disorders (Tozkoparan et al., 1999; Aktay et al., 2005).

Anticancer and Anti-5-Lipoxygenase Activities

The thiazolo[3,2-b][1,2,4]triazole scaffold has also been incorporated into compounds evaluated for their anticancer properties and inhibition of 5-lipoxygenase, an enzyme involved in inflammation. These compounds exhibited significant activity against cancer cell lines without toxicity to normal cells, offering a promising avenue for cancer therapy and anti-inflammatory treatments (Rahmouni et al., 2016; Holota et al., 2021).

Synthesis and Biological Evaluation of Antimicrobial Agents

Further research into thiazolo[3,2-b][1,2,4]triazole derivatives has demonstrated their potential as antimicrobial agents. New series of compounds have shown marked inhibition of bacterial and fungal growth, underlining the versatility of this chemical structure in developing new therapeutic agents (Reddy et al., 2010).

Mecanismo De Acción

Target of Action

The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular processes such as inflammation, immune responses, and apoptosis.

Mode of Action

The compound interacts with its targets by inhibiting their activity. This results in a decrease in the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are key mediators of inflammation . Additionally, it reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the ER stress pathway . By inhibiting these pathways, it exerts neuroprotective and anti-inflammatory effects. The downstream effects include reduced inflammation and apoptosis, contributing to the preservation of neuronal function.

Result of Action

The molecular and cellular effects of the compound’s action include reduced inflammation and apoptosis in neuronal cells . This is achieved through the inhibition of NO and TNF-α production, reduced expression of BIP and cleaved caspase-3, and the overall inhibition of the NF-kB inflammatory and ER stress pathways .

Action Environment

Environmental factors such as temperature and exposure to air can influence the compound’s action, efficacy, and stability. For instance, 2-(4-Methylpiperazin-1-yl)ethan-1-amine, a compound with a similar structure, is recommended to be stored in a cool, dark place under 15°C and under inert gas . These conditions may also apply to the compound , potentially affecting its stability and efficacy.

Propiedades

IUPAC Name |

2-ethyl-5-[(3-methylphenyl)-(4-methylpiperazin-1-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5OS/c1-4-15-20-19-24(21-15)18(25)17(26-19)16(14-7-5-6-13(2)12-14)23-10-8-22(3)9-11-23/h5-7,12,16,25H,4,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPJCJGFEYPFEEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CC(=C3)C)N4CCN(CC4)C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

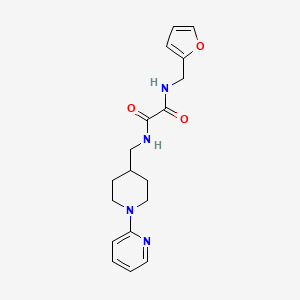

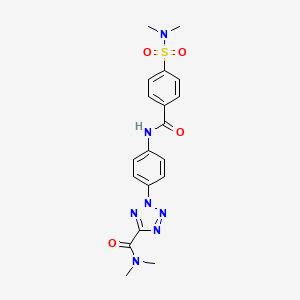

![1-[1-(3-Bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole](/img/structure/B2828266.png)

![5-[(3,4-dimethoxyphenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/no-structure.png)

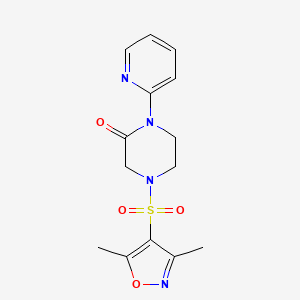

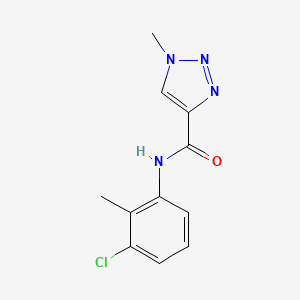

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)isobutyramide](/img/structure/B2828282.png)

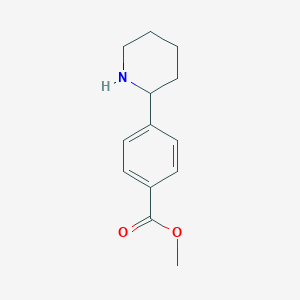

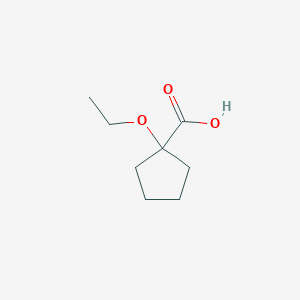

![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2828285.png)

![2-{[4-(2-Methylphenyl)-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B2828288.png)